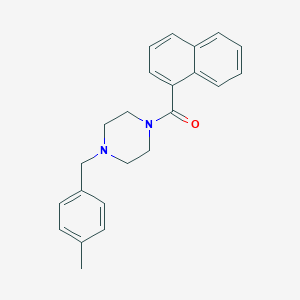
1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine is a chemical compound that has gained significant attention in the scientific community for its potential use in research applications. This compound is also known as R-1479 and is a derivative of the piperazine family of compounds.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine is not fully understood. However, it is believed to inhibit viral replication by interfering with the viral polymerase enzyme. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine has been shown to have low toxicity in vitro and in vivo. It has been shown to have no significant effects on cell viability, cell cycle progression, or DNA damage. Additionally, it has been shown to have no significant effects on the body weight, organ weight, or histopathology of mice treated with the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine in lab experiments is its low toxicity. This makes it a suitable compound for in vitro and in vivo studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine. One direction is to further investigate its antiviral activity against a range of viruses, including emerging viruses such as SARS-CoV-2. Another direction is to study its potential use in combination with other antiviral compounds to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer.
Métodos De Síntesis
The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine involves a series of chemical reactions. The starting material for the synthesis is 3,5-dimethoxybenzoyl chloride, which is reacted with 3-phenylpropylamine in the presence of a base to form the intermediate product. This intermediate product is then reacted with piperazine in the presence of a catalyst to form the final product, 1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine has been used in scientific research for its potential therapeutic applications. It has been shown to have antiviral activity against a range of viruses, including influenza A and B viruses, respiratory syncytial virus, and parainfluenza virus. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Nombre del producto |
1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine |
|---|---|
Fórmula molecular |
C22H28N2O3 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(3,5-dimethoxyphenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-15-19(16-21(17-20)27-2)22(25)24-13-11-23(12-14-24)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,15-17H,6,9-14H2,1-2H3 |
Clave InChI |
TWLASQNCRYSUFK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)

![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)

![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)

![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)
![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)
